molecular formula C16H16O2 B192122 3,5-Dimethoxystilbene CAS No. 21956-56-9

3,5-Dimethoxystilbene

Cat. No.: B192122
CAS No.: 21956-56-9
M. Wt: 240.30 g/mol
InChI Key: BIYGTLDPTJMNET-HJWRWDBZSA-N
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Description

trans-3,5-Dimethoxystilbene: is a naturally occurring compound that belongs to the stilbene family. It is characterized by the presence of two methoxy groups attached to the benzene rings at the 3 and 5 positions. This compound has been isolated from various natural sources, including the bark of jack pine (Pinus bunksiuna) and high-quality tall oil fatty acids .

Biochemical Analysis

Biochemical Properties

3,5-Dimethoxystilbene interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in proteomics research

Cellular Effects

This compound has shown promising protective activity against H2O2-induced cytotoxicity in NG108-15 cells This suggests that it may play a role in protecting cells from oxidative stress

Molecular Mechanism

It is known to be a biochemical used in proteomics research

Temporal Effects in Laboratory Settings

It is known that it is used in proteomics research , suggesting that it may have some stability in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has shown promising protective activity against H2O2-induced cytotoxicity

Metabolic Pathways

It is known to be a biochemical used in proteomics research , suggesting that it may interact with certain enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-3,5-Dimethoxystilbene can be synthesized through several methods. One common approach involves the dehydrogenation of 4,4’-dimethoxybibenzyl using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane. The reaction is typically carried out at 105°C for 18 hours . Another method involves the use of liquid column chromatography and low-temperature solvent fractional crystallization to isolate the compound from high-quality tall oil fatty acids .

Industrial Production Methods: Industrial production of trans-3,5-dimethoxystilbene often involves the extraction and purification from natural sources such as tall oil fatty acids. The process includes liquid chromatography and mass spectrometry to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: trans-3,5-Dimethoxystilbene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include epoxides, reduced stilbenes, and halogenated derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-3,5-dimethoxystilbene is used as a precursor for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, trans-3,5-dimethoxystilbene has been studied for its potential nematicidal properties. It has shown activity against pine wood nematodes, making it a candidate for pest control applications .

Medicine: The compound has been investigated for its potential anti-inflammatory and antioxidant properties. Its structural similarity to resveratrol, a well-known antioxidant, has sparked interest in its potential therapeutic applications .

Industry: In the industrial sector, trans-3,5-dimethoxystilbene is used in the purification of tall oil fatty acids. Its presence can affect the color and quality of fatty acids, and its removal is essential for producing high-quality products .

Comparison with Similar Compounds

    Resveratrol: A well-known antioxidant found in grapes and red wine. It shares structural similarities with trans-3,5-dimethoxystilbene but has different biological activities.

    Pinosylvin: Another stilbene derivative found in pine trees.

Uniqueness: trans-3,5-Dimethoxystilbene is unique due to its specific methoxy substitutions at the 3 and 5 positions, which confer distinct chemical and biological properties.

Properties

CAS No.

21956-56-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1,3-dimethoxy-5-[(Z)-2-phenylethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8-

InChI Key

BIYGTLDPTJMNET-HJWRWDBZSA-N

SMILES

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C\C2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC

melting_point

56 - 57 °C

Key on ui other cas no.

78916-49-1

physical_description

Solid

Synonyms

3,5-dimethoxystilbene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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